molecular formula C16H13ClN2O4 B4200590 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile

3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile

Cat. No. B4200590
M. Wt: 332.74 g/mol
InChI Key: CUAVIVASJBCZQP-UHFFFAOYSA-N
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Description

3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile, commonly known as CENB, is an organic compound that belongs to the class of benzonitriles. It has a molecular weight of 365.74 g/mol and a chemical formula of C16H14ClN3O4. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of CENB involves the inhibition of PKC and PDE4 enzymes. PKC is a family of serine/threonine kinases that play a critical role in cell signaling, proliferation, and differentiation. Inhibition of PKC has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders. PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various physiological processes. Inhibition of PDE4 has been shown to have anti-inflammatory and bronchodilatory effects, making it a potential target for the treatment of respiratory diseases.
Biochemical and Physiological Effects:
CENB has been shown to exhibit potent inhibitory activity against PKC and PDE4 enzymes, leading to various biochemical and physiological effects. Inhibition of PKC has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various disorders. Inhibition of PDE4 has been shown to have anti-inflammatory and bronchodilatory effects, making it a potential target for the treatment of respiratory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CENB is its potent inhibitory activity against PKC and PDE4 enzymes, making it a potential candidate for drug development. However, one of the limitations of CENB is its low solubility in water, which can make it difficult to use in certain lab experiments. Additionally, CENB has not been extensively studied for its toxicity and pharmacokinetics, which are important factors in drug development.

Future Directions

There are numerous future directions for the study of CENB. One potential direction is to explore its potential as a therapeutic agent in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to investigate its toxicity and pharmacokinetics to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods and analogs of CENB could lead to the discovery of new drugs with improved properties.

Scientific Research Applications

CENB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes, such as protein kinase C (PKC) and phosphodiesterase 4 (PDE4). These enzymes are involved in numerous physiological processes, including cell signaling and inflammation, making them attractive targets for drug development.

properties

IUPAC Name

3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-3-5-13(6-4-11)19(20)21/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVIVASJBCZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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